molecular formula C11H17Br B13199190 4-(Bromomethyl)-4-cyclobutylcyclohex-1-ene

4-(Bromomethyl)-4-cyclobutylcyclohex-1-ene

Cat. No.: B13199190
M. Wt: 229.16 g/mol
InChI Key: ZOISSKUIUOPSHX-UHFFFAOYSA-N
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Description

4-(Bromomethyl)-4-cyclobutylcyclohex-1-ene is an organic compound characterized by a bromomethyl group attached to a cyclobutyl-substituted cyclohexene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Bromomethyl)-4-cyclobutylcyclohex-1-ene typically involves the bromination of a precursor compound. One common method is the bromination of cyclohexene derivatives using bromine or N-bromosuccinimide (NBS) in the presence of light or a radical initiator. The reaction conditions often include solvents like carbon tetrachloride or chloroform and temperatures ranging from room temperature to reflux conditions .

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and recrystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions: 4-(Bromomethyl)-4-cyclobutylcyclohex-1-ene undergoes various chemical reactions, including:

    Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as hydroxide, cyanide, or amines.

    Addition Reactions: The cyclohexene ring can undergo electrophilic addition reactions with halogens, hydrogen halides, and other electrophiles.

    Oxidation and Reduction: The compound can be oxidized to form corresponding alcohols or ketones and reduced to form alkanes or alkenes.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium hydroxide, potassium cyanide, and primary amines in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.

    Electrophilic Addition: Bromine, hydrogen chloride, and other electrophiles in solvents like dichloromethane or chloroform.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Major Products:

    Substitution Products: Alcohols, nitriles, and amines.

    Addition Products: Dibromides, bromoalkanes, and halohydrins.

    Oxidation Products: Ketones and carboxylic acids.

    Reduction Products: Alkanes and alkenes.

Scientific Research Applications

4-(Bromomethyl)-4-cyclobutylcyclohex-1-ene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a building block in organic synthesis.

    Biology: Investigated for its potential biological activity and as a precursor for bioactive compounds.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(Bromomethyl)-4-cyclobutylcyclohex-1-ene involves its reactivity due to the presence of the bromomethyl group and the cyclohexene ring. The bromomethyl group is highly reactive towards nucleophiles, making it a versatile intermediate in various chemical reactions. The cyclohexene ring can undergo addition reactions, providing a pathway for the formation of diverse products. The molecular targets and pathways involved depend on the specific reactions and applications being studied.

Comparison with Similar Compounds

    4-(Bromomethyl)cyclohexene: Lacks the cyclobutyl group, making it less sterically hindered and potentially more reactive in certain reactions.

    4-(Chloromethyl)-4-cyclobutylcyclohex-1-ene: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and reaction conditions.

    4-(Bromomethyl)-4-cyclopropylcyclohex-1-ene: Contains a cyclopropyl group instead of a cyclobutyl group, affecting its steric and electronic properties.

Uniqueness: 4-(Bromomethyl)-4-cyclobutylcyclohex-1-ene is unique due to the presence of both the bromomethyl group and the cyclobutyl-substituted cyclohexene ring

Properties

Molecular Formula

C11H17Br

Molecular Weight

229.16 g/mol

IUPAC Name

4-(bromomethyl)-4-cyclobutylcyclohexene

InChI

InChI=1S/C11H17Br/c12-9-11(10-5-4-6-10)7-2-1-3-8-11/h1-2,10H,3-9H2

InChI Key

ZOISSKUIUOPSHX-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)C2(CCC=CC2)CBr

Origin of Product

United States

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